4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine
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Overview
Description
4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine is a complex organic compound that belongs to the class of oxadiazole and triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine typically involves multiple steps. One common method includes the formation of the oxadiazole ring followed by the construction of the triazole ring. The process often starts with the reaction of 2-methylbenzonitrile with hydroxylamine to form an amidoxime intermediate. This intermediate then undergoes cyclization with acyl chloride to form the oxadiazole ring. The final step involves the reaction of the oxadiazole derivative with phenyl azide under copper-catalyzed conditions to form the triazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use in drug development due to its bioactive properties.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine can be compared with other similar compounds such as:
These compounds share similar structural features but may differ in their biological activities and applications
Properties
IUPAC Name |
5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-phenyltriazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O/c1-11-7-5-6-10-13(11)16-19-17(24-21-16)14-15(18)23(22-20-14)12-8-3-2-4-9-12/h2-10H,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKLESUGXAFDCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=C(N(N=N3)C4=CC=CC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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